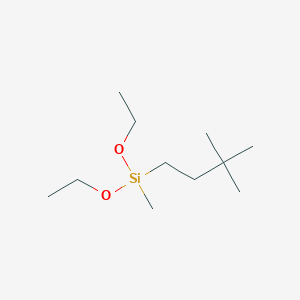

(3,3-Dimethylbutyl)diethoxymethylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H26O2Si |

|---|---|

Molecular Weight |

218.41 g/mol |

IUPAC Name |

3,3-dimethylbutyl-diethoxy-methylsilane |

InChI |

InChI=1S/C11H26O2Si/c1-7-12-14(6,13-8-2)10-9-11(3,4)5/h7-10H2,1-6H3 |

InChI Key |

XKRUHUHQRBBYML-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(CCC(C)(C)C)OCC |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 3,3 Dimethylbutyl Diethoxymethylsilane

General Organosilicon Synthetic Strategies

The creation of organosilicon compounds hinges on the formation of a stable carbon-silicon (C-Si) bond. This bond, being strong and largely non-polar, imparts significant thermal and chemical stability to the resulting molecules. lkouniv.ac.in The foundational methods for forging this bond are diverse, with nucleophilic substitution and hydrosilylation being among the most significant in both laboratory and industrial contexts.

One of the most classical and versatile methods for forming a C-Si bond is through the reaction of a silicon halide or alkoxide with a potent carbon nucleophile, such as a Grignard or organolithium reagent. lkouniv.ac.in These organometallic reagents, characterized by a highly polarized carbon-metal bond, effectively transfer an organic group to the silicon center, displacing a halide or an alkoxy group. wikipedia.org

The Grignard reaction, first used for organosilane synthesis by F. Stanley Kipping in 1904, represents a cornerstone of organosilicon chemistry. gelest.com The general reaction involves treating a silane (B1218182) of the structure R'nSiX(4-n) (where X is typically a halogen like Cl) with a Grignard reagent (R-MgX'). lkouniv.ac.ingelest.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, leading to the formation of a C-Si bond and a magnesium halide salt.

General Grignard Reaction: R'₃Si-Cl + R-MgBr → R'₃Si-R + MgBrCl

Similarly, organolithium reagents (R-Li) serve as powerful nucleophiles for silylating organic moieties. wikipedia.org They are often more reactive than their Grignard counterparts and are particularly useful for creating sterically hindered organosilanes or when Grignard-incompatible functional groups are present. nih.gov Recent developments have even demonstrated the synthesis of alkyl silanes by reacting silyl (B83357) lithium reagents with unactivated alkyl chlorides or triflates under mild, catalyst-free conditions. organic-chemistry.org The stepwise substitution of halogens on a silicon precursor like silicon tetrachloride is a facile process, although the reactivity of the remaining halides decreases with each successive substitution. lkouniv.ac.in

| Reagent Type | General Formula | Key Characteristics | Typical Silicon Substrate |

|---|---|---|---|

| Grignard Reagent | R-MgX (X=Cl, Br, I) | Moderately reactive; tolerant of some functional groups. lkouniv.ac.in | Chlorosilanes, Alkoxysilanes. lkouniv.ac.ingelest.com |

| Organolithium Reagent | R-Li | Highly reactive; strong base. wikipedia.org | Chlorosilanes, Siloxanes. acs.org |

Hydrosilylation, also known as catalytic hydrosilation, is a powerful and atom-economical method for forming C-Si bonds. wikipedia.orgnih.gov This reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double (C=C) or triple (C≡C) bond. wikipedia.orgmdpi.com The process is typically catalyzed by transition metal complexes, most notably those containing platinum, such as Speier's and Karstedt's catalysts. nih.govmdpi.com

For alkenes, the reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a double bond. wikipedia.org This regioselectivity is a key feature of the reaction, allowing for the synthesis of specific organosilane isomers.

General Hydrosilylation of an Alkene: R'₂CH=CH₂ + H-SiR₃ → R'₂CH₂-CH₂-SiR₃

The mechanism, often described by the Chalk-Harrod mechanism, involves the formation of a metal complex containing the hydride, the silyl group, and the alkene. wikipedia.org Beyond platinum, catalysts based on other metals like palladium, rhodium, nickel, and rhenium have also been developed, sometimes offering different selectivity or functional group tolerance. nih.govlibretexts.orgresearchgate.net This method is crucial in the industrial production of silicones and for synthesizing functionalized organosilanes that serve as intermediates in fine chemical synthesis. nih.gov

Halosilanes, particularly chlorosilanes, are fundamental precursors in the synthesis of alkoxysilanes. The high reactivity of the silicon-halogen bond makes it susceptible to nucleophilic substitution by alcohols, a process known as alcoholysis. This reaction provides a direct route to alkoxysilanes, releasing a hydrogen halide as a byproduct.

General Alcoholysis of a Chlorosilane: R₃Si-Cl + R'-OH → R₃Si-OR' + HCl

The reaction rate and completeness can be influenced by the steric bulk of both the silane and the alcohol. In industrial processes, mixtures of alkoxysilanes and halosilanes can undergo substituent exchange reactions, especially in the presence of acid or base catalysts. google.com While crude mixtures from the reaction of a halosilane with an alcohol may form, they are often not isolated as pure commercial products. google.com The controlled hydrolysis of halosilanes can also lead to the formation of silanols (R₃Si-OH), which can then be condensed to form siloxanes or reacted further. mdpi.com Hydrohalic acids like HCl, generated during these reactions, can themselves act as catalysts for the hydrolysis and condensation of the resulting alkoxysilanes. google.com

Specific Syntheses of (3,3-Dimethylbutyl)alkylalkoxysilanes

The synthesis of specific (3,3-Dimethylbutyl)alkylalkoxysilanes, such as the title compound (3,3-Dimethylbutyl)diethoxymethylsilane and its analog (3,3-Dimethylbutyl)trimethoxysilane, can be achieved by applying the general strategies outlined above.

A plausible and direct route to this compound is the Grignard reaction. This would involve the preparation of the (3,3-Dimethylbutyl)magnesium halide Grignard reagent from 1-halo-3,3-dimethylbutane. This reagent is then reacted with a suitable methyldiethoxysilane precursor, such as chlorodiethoxymethylsilane.

Step 1: Grignard Reagent Formation (CH₃)₃C-CH₂-CH₂-Br + Mg → (CH₃)₃C-CH₂-CH₂-MgBr

Step 2: Coupling Reaction (CH₃)₃C-CH₂-CH₂-MgBr + Cl-Si(CH₃)(OCH₂CH₃)₂ → (CH₃)₃C-CH₂-CH₂-Si(CH₃)(OCH₂CH₃)₂ + MgBrCl

Alternatively, a hydrosilylation approach could be employed. This pathway would involve the reaction of 3,3-dimethyl-1-butene (B1661986) with diethoxymethylsilane (B37029) in the presence of a platinum catalyst. The anti-Markovnikov addition would yield the desired linear alkylsilane product.

Hydrosilylation Reaction (CH₃)₃C-CH=CH₂ + H-Si(CH₃)(OCH₂CH₃)₂ --(Pt catalyst)--> (CH₃)₃C-CH₂-CH₂-Si(CH₃)(OCH₂CH₃)₂

The synthesis of the related compound, (3,3-Dimethylbutyl)trimethoxysilane, follows similar principles. uni.lu It can be synthesized via the hydrosilylation of 3,3-dimethyl-1-butene with trimethoxysilane (B1233946) (HSi(OCH₃)₃). wikipedia.org

| Target Compound | Synthetic Method | Reactants | Key Features |

|---|---|---|---|

| This compound | Grignard Reaction | (3,3-Dimethylbutyl)magnesium bromide + Chlorodiethoxymethylsilane | Forms C-Si bond via nucleophilic substitution. |

| This compound | Hydrosilylation | 3,3-dimethyl-1-butene + Diethoxymethylsilane | Atom-economical; requires a catalyst (e.g., Pt). wikipedia.org |

| (3,3-Dimethylbutyl)trimethoxysilane | Hydrosilylation | 3,3-dimethyl-1-butene + Trimethoxysilane | Analogous to the diethoxy synthesis; yields the trimethoxy derivative. uni.lu |

Catalytic Approaches in Silane Derivatization

Catalysis is central to the efficient and selective synthesis and derivatization of silanes. Transition metal catalysts are paramount, particularly in hydrosilylation reactions, which are fundamental for producing many organosilicon compounds. acs.org

Platinum-based catalysts, while highly effective, have prompted research into more abundant and less expensive alternatives. nih.gov Complexes of palladium, rhodium, ruthenium, and iridium are also widely used. nih.gov Palladium catalysts supported by chiral phosphine (B1218219) ligands, for instance, have been used to achieve nearly perfect enantioselectivities in the asymmetric hydrosilylation of styrene. libretexts.org Nickel-pincer complexes have been developed for the hydrosilylation of alkenes under mild conditions, showcasing a wide substrate scope and compatibility with various functional groups. researchgate.net Even rhenium complexes, though more commonly associated with oxidation reactions, have been shown to catalyze the hydrosilylation of alkenes. nih.gov

Beyond C-Si bond formation, catalysts are employed in a variety of other silane transformations. Dehydrogenative coupling reactions of silanes with alcohols to form silicon-oxygen bonds can be catalyzed by amines as well as complexes of copper(II), gold(III), silver(I), and other metals. researchgate.net Amine catalysts are also used to promote the silanization of surfaces, facilitating the reaction between alkoxysilanes and surface hydroxyl groups. gelest.comresearchgate.net In some cases, photocatalysis offers a metal-free approach, such as the organoboron-catalyzed oxidation of Si-H bonds to form silanols using visible light and an oxygen atmosphere. mdpi.com These catalytic methods enhance reaction rates, control selectivity (regio-, stereo-, and enantio-), and enable transformations under milder conditions than would otherwise be possible.

Fundamental Reactivity and Mechanistic Studies of 3,3 Dimethylbutyl Diethoxymethylsilane

Hydrolysis and Condensation Reactions of Alkoxysilanes

The core reactivity of (3,3-Dimethylbutyl)diethoxymethylsilane involves a two-step process: hydrolysis and condensation. In the first step, the silicon-ethoxy bonds (Si-OEt) are cleaved by water to form reactive silanol (B1196071) groups (Si-OH) and ethanol (B145695). In the second step, these silanol intermediates react with each other or with remaining ethoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) linkages, known as siloxane bonds. nih.gov This polymerization process can lead to the formation of dimers, oligomers, or extended polymer networks.

Hydrolysis: R(R')Si(OEt)₂ + 2H₂O ⇌ R(R')Si(OH)₂ + 2EtOH

Condensation: 2 R(R')Si(OH)₂ → (HO)Si(R)(R')-O-Si(R)(R')(OH) + H₂O

(Where R = 3,3-Dimethylbutyl, R' = Methyl)

The formation of the siloxane bond is a cornerstone of silicon chemistry. nih.gov Kinetic studies on analogous alkoxysilanes show that the process consists of a set of equilibrium reactions. nih.gov The mechanism is heavily influenced by steric and inductive factors. For this compound, the bulky 3,3-dimethylbutyl group is expected to exert significant steric hindrance, which would decrease the rates of both hydrolysis and condensation compared to less hindered silanes like dimethyldiethoxysilane. nih.gov

The steric effect is particularly important in the condensation reaction. nih.gov The bulky substituent shields the silicon center, making it less accessible for nucleophilic attack by another silanol group, thus slowing down the rate of polymerization.

While specific kinetic data for this compound is not available, the table below presents representative hydrolysis rate constants for other organoalkoxysilanes to illustrate the impact of molecular structure and reaction conditions.

| Silane (B1218182) | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Dimethyl diethoxy silane (DMDEOS) | Acidic (pH 2 to 5) | 0 - 0.6 M⁻¹ min⁻¹ (Hydrolysis) | nih.gov |

| Tetraethoxysilane (TEOS) | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ (Hydrolysis) | nih.gov |

| Tetraethoxysilane (TEOS) | Alkaline (Ammonia) | 1.4 - 8 x 10⁴ s⁻¹ (Hydrolysis) | nih.gov |

| Tetraethoxysilane (TEOS) | Alkaline (Ammonia) | 3.2 - 32 x 10³ s⁻¹ (Condensation) | nih.gov |

Catalysts are crucial for controlling the rates of hydrolysis and condensation. gelest.com The reaction pathways for alkoxysilanes like this compound are significantly different under acidic and basic conditions.

Acidic Catalysis: Under acidic conditions, a proton attacks the oxygen atom of an alkoxy group, making it a better leaving group (ethanol). This facilitates the nucleophilic attack by water on the silicon atom. The hydrolysis of alkoxy groups is generally stepwise, and acid catalysis tends to favor hydrolysis over condensation, leading to the formation of more linear, less-branched polymer structures. gelest.com The rate of hydrolysis is typically faster for methoxy (B1213986) groups than for ethoxy groups due to less steric bulk. gelest.com

Basic Catalysis: In a basic medium, a hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom in a nucleophilic substitution reaction. nih.gov This mechanism forms a pentacoordinate silicon intermediate. nih.gov Base catalysis generally promotes condensation more strongly than hydrolysis, particularly the condensation of more highly hydrolyzed species. This often results in the formation of more compact, highly branched, and cross-linked networks or colloidal particles.

Ion-Exchange Resins: Both acidic and basic ion-exchange resins can be used as heterogeneous catalysts for hydrolysis and condensation. Acidic cation-exchange resins can provide protons to catalyze the reaction similarly to mineral acids, while basic anion-exchange resins provide hydroxide ions. researchgate.netthermaxglobal.com The use of resins offers advantages such as ease of separation from the reaction mixture and potential for reuse, preventing contamination of the final product with soluble catalysts. google.com

Besides the catalyst, several other reaction conditions dictate the final structure of the polysiloxane product derived from this compound.

Water-to-Silane Ratio (r): A stoichiometric amount of water (r=2) is required for complete hydrolysis. Sub-stoichiometric amounts of water will lead to incomplete hydrolysis and the formation of oligomers containing both silanol and unreacted ethoxy groups. An excess of water drives the hydrolysis equilibrium towards the formation of silanols.

Solvent: The choice of solvent affects the solubility of the silane and the resulting products. Often, a co-solvent like ethanol is used to homogenize the aqueous and organic silane phases.

Temperature: Increasing the temperature generally accelerates the rates of both hydrolysis and condensation reactions, potentially leading to faster gelation and higher degrees of cross-linking.

pH: As discussed, the pH has a profound effect. The rate of hydrolysis is typically at a minimum in neutral conditions (pH ~7) and increases under both acidic and basic conditions. Condensation rates are also pH-dependent, with different mechanisms dominating at different pH levels.

The interplay of these factors determines whether the final product is a distribution of small linear or cyclic oligomers, a soluble branched polymer, or a cross-linked gel network.

Surface Silylation and Grafting Mechanisms

This compound can be used to modify surfaces, particularly those rich in hydroxyl groups, such as silicon dioxide (silica). This process, known as silylation or grafting, covalently attaches the silane molecule to the surface, altering its properties (e.g., making a hydrophilic surface hydrophobic).

The surface of silicon dioxide is terminated by silanol groups (Si-OH), especially when hydrated. semi.ac.cn The silylation mechanism involves two key steps:

Hydrolysis: The this compound first hydrolyzes in the presence of surface-adsorbed water or trace water in the solvent, converting one or both of its ethoxy groups into reactive silanol groups. R(R')Si(OEt)₂ + H₂O → R(R')Si(OEt)(OH) + EtOH

Condensation: The newly formed silanol group on the silane molecule then condenses with a silanol group on the silica (B1680970) surface, forming a stable, covalent Si-O-Si bond and releasing a molecule of water. sci-hub.se R(R')Si(OEt)(OH) + HO-Si(surface) → R(R')Si(OEt)-O-Si(surface) + H₂O

Alternatively, an unhydrolyzed ethoxy group can react directly with a surface silanol, releasing ethanol. The bulky 3,3-dimethylbutyl group would create a sterically protective layer on the surface.

The nature of the grafted layer depends on the reaction conditions. Under anhydrous conditions with limited silane, a monolayer of isolated, covalently bonded silane molecules can be formed. ntu.edu.tw If sufficient water is present, intermolecular condensation between hydrolyzed silane molecules can occur, leading to the formation of a polymeric, cross-linked siloxane film on the surface. semi.ac.cn The two reactive ethoxy groups on this compound allow for horizontal cross-linking between adjacent grafted molecules.

The successful grafting and the structure of the resulting siloxy layer are confirmed using various surface characterization techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to observe the disappearance of surface Si-OH bands and the appearance of C-H stretching bands from the 3,3-dimethylbutyl group of the silane. mdpi.com

Thermogravimetric Analysis (TGA): Measures the weight loss of the modified substrate upon heating, which can be correlated to the amount of silane grafted onto the surface (grafting density). mdpi.com

X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of silicon and carbon from the grafted silane.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR can distinguish between different silicon environments, such as unreacted silane, silanols, and siloxane bonds with the surface (T¹, T², T³ sites), providing detailed structural information about the grafted layer. qut.edu.au

Contact Angle Measurement: Measures the hydrophobicity of the surface. Successful grafting of a nonpolar silane like this compound would result in a significant increase in the water contact angle.

The table below summarizes the analytical techniques used to characterize silane-grafted surfaces.

| Technique | Information Obtained |

|---|---|

| FTIR Spectroscopy | Confirmation of covalent bonding, presence of organic functional groups. mdpi.com |

| Thermogravimetric Analysis (TGA) | Quantification of grafted material (grafting density). mdpi.com |

| Solid-State NMR (e.g., ²⁹Si CP/MAS) | Detailed molecular structure and bonding environment of silicon atoms. qut.edu.au |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition. |

| Contact Angle Goniometry | Changes in surface energy (hydrophobicity/hydrophilicity). |

Factors Influencing Grafting Rate and Surface Coverage

The generally accepted mechanism for grafting alkoxysilanes involves four primary steps:

Hydrolysis: The two ethoxy groups (-OCH2CH3) on the silicon atom react with water to form reactive silanol groups (-OH). gelest.com This step is often the rate-limiting step and can be catalyzed by acids or bases. mdpi.comgelest.com

Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxane structures (Si-O-Si) in solution. gelest.com

Adsorption: The silanols and their oligomers adsorb onto the substrate surface, typically forming hydrogen bonds with surface hydroxyl groups. gelest.com

Covalent Bonding: With the removal of water, often through heating or curing, covalent siloxane bonds form between the silane and the substrate, anchoring the (3,3-Dimethylbutyl)methyl group to the surface. gelest.com

Several critical factors influence the outcome of this process:

Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis and condensation, leading to a faster grafting rate. nih.gov However, excessively high temperatures can promote uncontrolled polymerization in the solution or the formation of disordered multilayers. For alkoxysilanes grafted in supercritical CO2, temperature has been shown to strongly affect the morphology of the resulting layer. nih.gov

Water Availability: A certain amount of water is essential for the initial hydrolysis of the ethoxy groups. This water can be present on the substrate surface or added to the reaction solvent. gelest.com However, an excess of water can favor homo-condensation of the silane in the solution, leading to the formation of polysiloxane particles that physisorb onto the surface rather than forming a covalently bonded monolayer. mdpi.comacs.org

Solvent: The choice of solvent is crucial. Anhydrous organic solvents like toluene (B28343) are commonly used to control the hydrolysis reaction, relying only on surface-adsorbed water. mdpi.com The use of alcohols as solvents can lead to exchange reactions with the ethoxy groups on the silane. mdpi.com Supercritical carbon dioxide has also been used as a medium for grafting, offering a non-polar environment that can influence layer morphology. nih.gov

Catalysts and pH: The kinetics of polymerization are significantly controlled by pH. mdpi.com In alkaline conditions, deprotonated silanol groups act as strong nucleophiles, attacking silicon atoms and accelerating condensation. mdpi.com Acidic conditions can also catalyze hydrolysis. gelest.com

Silane Structure: The bulky 3,3-dimethylbutyl group (also known as a neohexyl group) introduces significant steric hindrance. This bulkiness will likely limit the packing density of the molecules on the surface, resulting in lower surface coverage compared to less hindered silanes like methyl- or butyl-silanes. gelest.com Furthermore, the reactivity of the leaving group is important; ethoxy groups hydrolyze more slowly than methoxy groups, which in turn are far more stable than chloro groups. mdpi.commdpi.com

The interplay of these factors determines the final structure of the grafted layer, which can range from a well-ordered monolayer to a more complex, cross-linked polysiloxane network. acs.orgresearchgate.net

| Factor | Effect on Grafting Rate & Surface Coverage | Reference |

|---|---|---|

| Temperature | Higher temperature generally increases the reaction rate but can lead to disordered multilayers if not controlled. | nih.govnih.gov |

| Water Content | Essential for hydrolysis of alkoxy groups. Excess water promotes solution-phase self-condensation, potentially reducing covalent grafting. | gelest.commdpi.com |

| Solvent Choice | Affects silane solubility and can participate in the reaction (e.g., alcohols). Anhydrous non-polar solvents are often used to control hydrolysis. | mdpi.com |

| pH / Catalyst | Both acid and base catalysis can significantly accelerate the rates of hydrolysis and condensation. | mdpi.comgelest.com |

| Silane Concentration | Higher concentrations can lead to increased grafting density or the formation of thicker, cross-linked layers. | gelest.com |

| Steric Hindrance (3,3-Dimethylbutyl group) | The bulky alkyl group limits the molecular packing density, likely resulting in lower maximum surface coverage compared to smaller silanes. | gelest.com |

Coordination Chemistry and Catalysis in Silane Reactions

While this compound is an alkoxysilane, its involvement in catalytic processes like hydrosilylation and reductive coupling typically requires either its conversion to a different silane species (e.g., a hydrosilane) or its use as a precursor in reactions where the Si-C or Si-O bonds are manipulated. The principles of these reactions are discussed below.

Ligand-Controlled Catalytic Processes Involving Alkoxysilanes (e.g., Hydrosilylation)

Hydrosilylation is a fundamental reaction involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This process is not a direct reaction of this compound, as it lacks the required Si-H bond. However, a structurally related hydrosilane, such as diethoxymethylsilane (B37029), could undergo hydrosilylation with an alkene like 3,3-dimethyl-1-butene (B1661986) to form the title compound.

The reaction is almost always catalyzed by transition metal complexes, particularly those based on platinum, rhodium, and palladium. nii.ac.jplibretexts.org The ligands coordinated to the metal center play a dispositive role in controlling the reaction's outcome, especially its selectivity.

Regioselectivity: For terminal alkenes, the hydrosilylation can produce either a linear (anti-Markovnikov) or a branched (Markovnikov) product. The steric and electronic properties of the ligands on the catalyst determine which isomer is favored. For example, in palladium-catalyzed hydrosilylation of styrene, different phosphine (B1218219) ligands can direct the reaction to produce either the branched 1-phenyl-1-silylethane or the linear 2-phenyl-1-silylethane. libretexts.org Nickel-pincer complexes have also been shown to catalyze the hydrosilylation of alkenes to afford Markovnikov products. researchgate.net

Enantioselectivity: When using a prochiral alkene, chiral ligands can be employed to produce an optically active organosilane with high enantiomeric excess. Chiral bis(oxazolinyl)phenylrhodium complexes, for instance, have been used for the asymmetric hydrosilylation of styrenes with hydro(alkoxy)silanes. libretexts.org

The catalytic cycle, famously described by the Chalk-Harrod mechanism for platinum catalysts, generally involves:

Oxidative addition of the Si-H bond to the metal center. mdpi.com

Coordination of the alkene to the metal.

Migratory insertion of the alkene into the metal-hydride bond.

Reductive elimination of the final organosilane product, regenerating the catalyst. mdpi.com

| Catalyst System | Typical Ligand Type | Effect on Selectivity | Reference |

|---|---|---|---|

| Platinum (e.g., Karstedt's catalyst) | Alkenylsiloxane | High activity, often favors anti-Markovnikov products with terminal alkenes. | mdpi.com |

| Rhodium (e.g., Wilkinson's catalyst) | Triphenylphosphine | Effective for a wide range of alkenes; selectivity can be tuned with different phosphines. | nii.ac.jp |

| Palladium-MOP | Chiral Monophosphine (MOP) | Used in asymmetric hydrosilylation to achieve high enantioselectivity. | libretexts.org |

| Nickel-Pincer | Tridentate O,N,P-ligands | Can be designed to favor Markovnikov regioselectivity. | researchgate.net |

Polymerization and Advanced Materials Development Using 3,3 Dimethylbutyl Diethoxymethylsilane

Applications in Sol-Gel Science and Technology

The sol-gel process is a versatile method for creating solid materials from small molecules. It involves the conversion of a colloidal solution (sol) into a gel-like network. Organosilanes, such as (3,3-Dimethylbutyl)diethoxymethylsilane, are frequently employed as precursors in this process due to their ability to undergo hydrolysis and condensation reactions.

In sol-gel coating formulations, this compound would serve as a precursor to form a silica-based network. The diethoxymethylsilane (B37029) functional groups are susceptible to hydrolysis in the presence of water and a catalyst (acid or base), leading to the formation of silanol (B1196071) groups (Si-OH). These silanols can then undergo condensation reactions with other silanol groups to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the sol-gel network.

The presence of the 3,3-dimethylbutyl group, a non-reactive organic substituent, would be incorporated into the final coating structure. This organic moiety can influence the properties of the resulting coating, such as its hydrophobicity, flexibility, and compatibility with organic polymers. The bulky nature of the 3,3-dimethylbutyl group could also introduce steric hindrance, potentially affecting the kinetics of the hydrolysis and condensation reactions and influencing the final network structure.

Table 1: Potential Influence of this compound in Sol-Gel Coating Compositions

| Property | Potential Influence of this compound |

| Network Formation | Acts as a network-forming precursor through hydrolysis and condensation of diethoxymethylsilane groups. |

| Hydrophobicity | The nonpolar 3,3-dimethylbutyl group is expected to increase the hydrophobicity of the coating. |

| Flexibility | The organic group can introduce flexibility into the otherwise rigid inorganic silica (B1680970) network. |

| Adhesion | Can form covalent bonds with inorganic substrates and interpenetrating networks with organic polymers. |

The sol-gel method is also a prominent technique for the synthesis of nanoparticles and advanced ceramics with controlled size, shape, and composition. By carefully controlling the reaction conditions—such as precursor concentration, temperature, pH, and solvent—this compound could be utilized to produce hybrid organic-inorganic nanoparticles. The 3,3-dimethylbutyl groups would be present on the surface or within the core of the nanoparticles, modifying their surface chemistry and dispersibility in various media.

For the production of advanced ceramics, a material synthesized using this silane (B1218182) via the sol-gel process would typically undergo a heat treatment (calcination) to remove the organic components, leading to a porous silica ceramic. The initial distribution of the 3,3-dimethylbutyl groups could influence the resulting porosity and microstructure of the final ceramic material.

The properties of sol-gel derived materials can be tailored for specific applications by co-polymerizing different silane precursors. For instance, this compound could be mixed with other organosilanes containing different functional groups (e.g., amino, epoxy) to create multifunctional coatings.

For thin-film applications, the bulky 3,3-dimethylbutyl group could potentially create a more open network structure, which might be advantageous for applications requiring controlled porosity. In terms of adhesion, the silanol groups formed during hydrolysis can form strong covalent bonds with hydroxyl groups present on the surface of many inorganic substrates like glass and metal, thereby enhancing the adhesion of the coating.

Computational Chemistry and Theoretical Modeling of 3,3 Dimethylbutyl Diethoxymethylsilane Systems

Molecular Dynamics and Quantum Chemical Simulations of Silane (B1218182) Reactivity

The reactivity of silanes like (3,3-Dimethylbutyl)diethoxymethylsilane is governed by complex reaction mechanisms, including hydrolysis of the ethoxy groups and subsequent condensation of the resulting silanols. Molecular dynamics (MD) and quantum chemical simulations are essential tools for elucidating these processes.

Molecular Dynamics (MD) Simulations: MD simulations generate atomic trajectories by solving Newton's equations of motion, providing a detailed view of molecular motion and interactions over time. youtube.com This technique allows for the investigation of phenomena such as the diffusion of water molecules to the silicon center, the conformational changes in the alkyl group, and the initial stages of self-assembly and aggregation of silanol (B1196071) intermediates. frontiersin.orgresearchgate.net By employing classical force fields parameterized for organosilicon compounds, MD can model relatively large systems over nanosecond to microsecond timescales, offering mechanistic insights into solvation, interface interactions, and the early stages of film formation on substrates. frontiersin.org

Quantum Chemical Simulations: For a precise understanding of chemical bond breaking and formation during hydrolysis and condensation, quantum chemical methods are required. nih.govarxiv.org These simulations solve the electronic structure of the molecule to provide accurate energies and geometries of reactants, transition states, and products. chemrxiv.org

Density Functional Theory (DFT): DFT is a widely used quantum method that balances computational cost and accuracy, making it suitable for studying reaction mechanisms. hydrophobe.orgchemrxiv.org It can be used to calculate the activation barriers for the hydrolysis of the Si-OC₂H₅ bond and the subsequent condensation of Si-OH groups, clarifying the influence of catalysts and the steric hindrance imposed by the 3,3-dimethylbutyl group.

Ab Initio Methods: High-level ab initio calculations, while more computationally demanding, can provide benchmark accuracy for smaller model systems, helping to validate and refine DFT results. jyu.fi

Quantum Mechanics/Molecular Mechanics (QM/MM): To study reactions in a condensed phase or on a surface, QM/MM methods provide a tractable approach. arxiv.org The reactive center (e.g., the silane molecule and immediate solvent molecules) is treated with quantum mechanics, while the larger environment is modeled using classical molecular mechanics. arxiv.org This hybrid approach allows for the simulation of reactivity within a realistic environmental context. arxiv.org

The combination of MD and quantum chemistry provides a multiscale modeling approach to understanding the complete reaction pathway of this compound, from solvation and diffusion to the elementary steps of chemical transformation. frontiersin.orgarxiv.org

Quantitative Structure-Property Relationship (QSPR) and Group Additivity Methods

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their physical and chemical properties. For organosilanes, these models are particularly useful for predicting properties that are difficult or time-consuming to measure experimentally.

Group additivity methods represent a foundational approach within QSPR for predicting thermochemical properties. wikipedia.orgresearchgate.net Pioneered by Benson, this method assumes that the properties of a larger molecule can be estimated by summing the contributions of its constituent chemical groups. wikipedia.org This approach is widely used for estimating standard enthalpies of formation (ΔfH°), entropy (S°), and heat capacities (Cp). jyu.firesearchgate.net

The accuracy of group additivity methods depends on a reliable database of group additivity values (GAVs). These values are often derived from a combination of experimental data and high-level quantum chemical calculations on a set of reference or training molecules. jyu.firesearchgate.net For organosilicon compounds, significant effort has been dedicated to calculating GAVs for various silicon-centered groups. jyu.finih.gov

For this compound, the Benson group additivity method would involve dissecting the molecule into its fundamental groups and summing their corresponding values. The key groups include:

Carbons in the alkyl chain: C-(C)(H)₃, C-(C)₄, C-(Si)(H)₂

The silicon center: Si-(C)(O)₂(CH₃)

Groups within the ethoxy substituents: O-(Si)(C), C-(O)(H)₂

Below is a table of representative Benson group additivity values for calculating the standard enthalpy of formation (ΔfH°₂₉₈K) for some common hydrocarbon and silicon-containing groups.

| Group | Description | ΔfH°₂₉₈K (kJ/mol) |

|---|---|---|

| C-(C)(H)₃ | Primary carbon bonded to one carbon | -42.17 |

| C-(C)₂(H)₂ | Secondary carbon bonded to two carbons | -20.71 |

| C-(C)₄ | Quaternary carbon bonded to four carbons | 2.13 |

| Si-(C)₄ | Quaternary silicon bonded to four carbons | -16.3 |

| O-(Si)(C) | Oxygen linking silicon and carbon | -230.1 |

| C-(O)(H)₂-(C) | Methylene (B1212753) group in an ether linkage | -33.9 |

Note: The values presented are illustrative and sourced from established thermochemical databases. Precise values for specific silicon groups can vary between different refined parameter sets. jyu.fiwikipedia.org

Molecular refractivity and polarizability are fundamental properties that relate to the interaction of a substance with electromagnetic radiation and are crucial for understanding intermolecular forces and optical properties. QSPR models can be developed to predict these properties for organosilicon compounds. These models typically use a set of molecular descriptors calculated from the 2D or 3D structure of the molecule.

Descriptors used in such QSPR models can include:

Topological descriptors: Based on the graph representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated from the electronic structure (e.g., dipole moment, orbital energies).

A general form of a QSPR equation is: Property = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

For a series of organosilicon compounds, a multivariable linear regression analysis could be performed to establish a statistically significant relationship between calculated descriptors and experimentally measured molecular refractivity. researchgate.net The resulting model would allow for the rapid estimation of this property for new or unmeasured compounds like this compound, aiding in the design of materials with specific optical characteristics.

Computational Studies on Polymerization Pathways and Network Formation

The functional utility of this compound often derives from its ability to polymerize via hydrolysis and condensation, forming a cross-linked polysiloxane network. Computational simulations are instrumental in understanding the mechanisms of this network formation and predicting the structure and properties of the final material. mdpi.comresearchgate.net

Hydrolysis: The ethoxy groups (-OC₂H₅) react with water to form silanol groups (-OH) and ethanol (B145695).

Condensation: Silanol groups react with each other (or with remaining ethoxy groups) to form siloxane bridges (Si-O-Si), releasing water (or ethanol).

Molecular dynamics simulations can model the growth of these polymer networks. mdpi.com Starting from a collection of monomeric silane molecules in the presence of water, a reactive force field or a dynamically controlled cross-linking algorithm can be used to simulate the formation of covalent Si-O-Si bonds as the reaction proceeds. mdpi.com

These simulations can provide critical information about the evolving network structure:

Cross-link Density: The number of covalent cross-links per unit volume can be tracked over time. mdpi.com

Glass Transition Temperature (Tg): By simulating the system at various temperatures, the Tg can be determined from the change in properties like density or mobility, revealing how it is affected by the degree of cross-linking. mdpi.com

Mechanical Properties: Uniaxial tensile simulations can be performed on the final network models to predict mechanical properties such as Young's modulus, tensile strength, and elongation at break. mdpi.com

The table below illustrates how key properties of a polymer system, which can be predicted through simulation, change with increasing cross-link density.

| Property | Low Cross-link Density | High Cross-link Density | Rationale from Simulation |

|---|---|---|---|

| Glass Transition Temp (Tg) | Lower | Higher | Reduced mobility of polymer chains due to covalent constraints. mdpi.com |

| Young's Modulus | Lower | Higher | Increased stiffness of the network structure. |

| Equilibrium Swell (in solvent) | Higher | Lower | A denser network restricts the uptake of solvent molecules. |

| Chain Mobility (MSD) | Higher | Lower | Root mean square displacement (MSD) decreases as chains become more tethered. mdpi.com |

These computational studies allow for a direct link to be established between the chemical structure of the initial silane monomer, the processing conditions that influence the polymerization reactions, and the ultimate macroscopic properties of the resulting polysiloxane material. mdpi.com

Advanced Analytical Characterization Techniques in Silane Research

Spectroscopic Analysis (NMR, IR, Mass Spectrometry) for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and purity of (3,3-Dimethylbutyl)diethoxymethylsilane and for monitoring its transformation during chemical processes such as hydrolysis and condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, distinct signals would be expected for the protons of the tert-butyl group, the two methylene (B1212753) (CH₂) groups in the butyl chain, the methyl (CH₃) group attached to silicon, and the ethoxy groups.

¹³C NMR: This analysis provides information on the carbon skeleton of the molecule, with separate peaks corresponding to each unique carbon atom.

²⁹Si NMR: This specialized NMR technique is crucial for silicon-containing compounds. It provides direct information about the silicon atom's chemical environment, including the number and type of substituents. For the parent silane (B1218182), a single peak would be observed. During hydrolysis and condensation, this peak would shift, and new peaks corresponding to silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) species would appear, allowing for precise reaction monitoring. oup.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit specific absorption bands that confirm its structure. researchgate.net

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Signal/Peak | Predicted Chemical Shift / Wavenumber / m/z | Assignment |

| ¹H NMR | Singlet (9H) | ~0.9 ppm | -C(CH ₃)₃ |

| Multiplet (2H) | ~0.8 ppm | -CH ₂-CH₂-Si | |

| Multiplet (2H) | ~1.4 ppm | -CH₂-CH ₂-Si | |

| Singlet (3H) | ~0.1 ppm | Si-CH ₃ | |

| Quartet (4H) | ~3.8 ppm | -O-CH ₂-CH₃ | |

| Triplet (6H) | ~1.2 ppm | -O-CH₂-CH ₃ | |

| IR | C-H Stretch | 2850-2960 cm⁻¹ | Aliphatic C-H bonds in butyl and ethyl groups |

| Si-O-C Stretch | 1080-1100 cm⁻¹ | Diethoxysilane group | |

| Si-C Stretch | ~1250 cm⁻¹ | Methylsilyl group | |

| MS (EI) | Molecular Ion [M]⁺ | 218 m/z | (C₁₁H₂₆O₂Si)⁺ |

| Fragment [M-CH₃]⁺ | 203 m/z | Loss of methyl group | |

| Fragment [M-OC₂H₅]⁺ | 173 m/z | Loss of ethoxy group | |

| Fragment [M-C₄H₉]⁺ | 161 m/z | Loss of neohexyl side chain |

Chromatographic Separation and Molecular Weight Determination (HPLC, GPC)

Chromatographic techniques are essential for separating components in a mixture and for analyzing the molecular weight of polymers derived from silane monomers.

High-Performance Liquid Chromatography (HPLC) is primarily used to monitor the progress of the hydrolysis and condensation reactions of alkoxysilanes. gelest.com As this compound hydrolyzes to form silanols, and subsequently condenses to form dimers, trimers, and larger oligomers, HPLC can separate these different species. This allows for a quantitative understanding of the reaction kinetics. gelest.commdpi.com

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the principal method for determining the molecular weight and molecular weight distribution (polydispersity) of polysiloxanes formed from the polymerization of this compound. azom.commalvernpanalytical.comresearchgate.net The technique separates polymer chains based on their size in solution. By calibrating with standards of known molecular weight, the average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer can be accurately determined. oup.comacs.org This information is critical as it directly relates to the polymer's physical properties.

Interactive Data Table: Application of Chromatographic Techniques

| Technique | Application | Key Parameters Measured | Typical Solvents |

| HPLC | Monitoring the hydrolysis and initial condensation of this compound. gelest.com | Concentration of monomer, silanols, dimers, and trimers over time. | Aqueous/organic mixtures (e.g., water/methanol) |

| GPC/SEC | Characterizing the molecular weight of polysiloxanes derived from the silane monomer. azom.commalvernpanalytical.com | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI). | Tetrahydrofuran (THF), Toluene (B28343) |

Microscopic and Surface Topography Analysis (SEM, TEM, AFM) for Material Morphology and Surface Properties

When this compound is used to modify surfaces or create coatings, microscopic techniques are vital for characterizing the resulting material's morphology, thickness, and surface properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. For a surface coated with a polymer derived from this silane, SEM can reveal the coating's uniformity, thickness (via cross-section analysis), and the presence of any defects like cracks or pores. iwaponline.commdpi.comdergipark.org.tr

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to examine the internal structure of materials. For nanocomposites where silica (B1680970) nanoparticles are treated with the silane, TEM can visualize the dispersion of the particles within a polymer matrix and the thickness of the silane layer on the nanoparticles.

Atomic Force Microscopy (AFM) is a powerful tool for analyzing surface topography at the nanoscale. It can be used to measure the roughness of a silane coating with high precision. researchgate.netacs.org Furthermore, AFM is instrumental in studying self-assembled monolayers (SAMs) formed by the silane on a substrate, providing information on molecular packing, domain formation, and the presence of pinhole defects. acs.org

Interactive Data Table: Microscopic Analysis of Silane-Modified Surfaces

| Technique | Information Obtained | Typical Application | Resolution |

| SEM | Surface morphology, coating uniformity, cross-sectional thickness, defect analysis. dergipark.org.trnih.gov | Characterizing sol-gel coatings and protective films on metal or glass substrates. | ~1-10 nm |

| TEM | Internal structure, particle dispersion, interfacial layers. | Analyzing silane-functionalized nanoparticles within a composite material. | <1 nm |

| AFM | 3D surface topography, nanoscale roughness, monolayer packing and defects, mechanical properties. researchgate.netacs.org | Studying the formation and quality of self-assembled monolayers (SAMs) on silicon wafers. | Angstrom scale (Z-axis) |

Thermal Analysis (DSC, TGA) for Understanding Polymer Thermal Stability and Transitions

Thermal analysis techniques are crucial for evaluating the performance of polysiloxane materials at different temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polysiloxane derived from this compound, TGA determines its thermal stability and decomposition profile. primescholars.comgelest.com The onset temperature of weight loss indicates the point at which the polymer begins to degrade. The analysis can also determine the amount of residual material left at high temperatures. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to identify thermal transitions in the polysiloxane. cuny.edu The most important of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Other events like melting points (for crystalline domains) or curing exotherms can also be detected and quantified. researchgate.netmdpi.com

Interactive Data Table: Thermal Properties of Related Polysiloxanes

| Technique | Property Measured | Typical Temperature Range for Polysiloxanes | Significance |

| TGA | Onset of Decomposition (Td) | 350 - 500 °C (in inert atmosphere) primescholars.com | Indicates the upper temperature limit for the material's use. |

| Char Yield at 800 °C | Varies (depends on structure) | Relates to flame retardancy and formation of a ceramic-like silica layer upon decomposition. mdpi.com | |

| DSC | Glass Transition Temperature (Tg) | -120 °C to -40 °C | Defines the lower service temperature and the flexibility of the polymer. cuny.edu |

| Melting Temperature (Tm) / Crystallization Temp (Tc) | If applicable (most are amorphous) | Indicates the presence of crystalline domains which affect mechanical and optical properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,3-Dimethylbutyl)diethoxymethylsilane, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or hydrosilylation. For example, describes a silane synthesis route using alkyl halides and silanol precursors under anhydrous conditions. Key intermediates are characterized using 1H/13C-NMR (chemical shifts and coupling constants) and MALDI-TOF mass spectrometry to confirm molecular ions .

- Key Parameters : Reaction temperature (room temperature to reflux), solvent polarity (e.g., THF, CH2Cl2), and catalyst selection (e.g., CuBr-Me2S for regioselectivity) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for confirming the purity and structure of this compound?

- Methodology :

- 1H-NMR : Identify characteristic peaks for the dimethylbutyl group (δ 0.8–1.2 ppm) and ethoxy groups (δ 3.5–3.8 ppm).

- 13C-NMR : Confirm silicon-bound carbons (δ 10–20 ppm) and ethoxy carbons (δ 58–60 ppm) .

- FT-IR : Siloxane (Si-O-Si) stretching vibrations at 1000–1100 cm⁻¹ and C-H stretches for alkyl groups .

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) is recommended for volatile silanes .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethylbutyl group influence the reactivity of diethoxymethylsilane in cross-coupling reactions?

- Mechanistic Insight : The bulky 3,3-dimethylbutyl group reduces nucleophilic attack at the silicon center, favoring selective reactions with electrophilic substrates (e.g., aldehydes in hydrosilylation). Steric effects are quantified using Hammett substituent constants or computational modeling (DFT) .

- Experimental Design : Compare reaction rates with less hindered analogs (e.g., diethoxymethylsilane) under identical conditions to isolate steric contributions .

Q. What are the stability challenges of this compound under acidic or aqueous conditions, and how can they be mitigated?

- Stability Profile : The compound hydrolyzes in aqueous media, forming silanols. notes that storage under inert gas (N2/Ar) and anhydrous solvents (e.g., freshly distilled THF) minimizes degradation.

- Mitigation Strategies :

- Use scavengers (e.g., molecular sieves) to trap water.

- Monitor hydrolysis kinetics via kinetic NMR or pH-dependent UV-Vis spectroscopy .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Data Contradiction Analysis :

- Hypothesis Testing : Solubility discrepancies may arise from trace impurities or solvent pretreatment. Reproduce experiments using rigorously dried solvents (e.g., THF distilled over Na/benzophenone).

- Quantitative Methods : Measure solubility via gravimetric analysis or cloud-point titration under controlled humidity .

Methodological Guidance

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Safety Protocols :

- Storage : Keep at –20°C in amber vials under inert gas to prevent oxidation/hydrolysis. Avoid repeated freeze-thaw cycles .

- Handling : Use glove boxes or Schlenk lines for air-sensitive manipulations.

- Decontamination : Hydrolyze residual silane with ethanol/water mixtures to form inert siloxanes .

Q. How can researchers validate the reproducibility of synthetic yields for this compound across different laboratories?

- Interlaboratory Validation :

- Standardized Protocols : Share detailed reaction logs (e.g., exact stoichiometry, solvent batch data) via collaborative platforms.

- Reference Materials : Use commercially available silane standards (e.g., diethoxydimethylsilane, CRC Handbook data ) for calibration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.